Ethyl 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

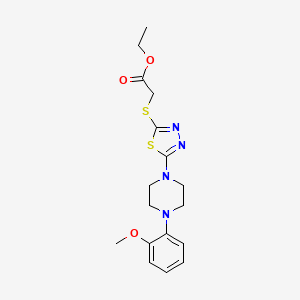

Ethyl 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a thioether-linked ethyl acetate group and at the 5-position with a 4-(2-methoxyphenyl)piperazine moiety. This structure combines the bioactivity-associated 1,3,4-thiadiazole ring with a piperazine pharmacophore, which is frequently employed in drug design due to its conformational flexibility and ability to modulate receptor interactions .

Properties

IUPAC Name |

ethyl 2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-3-24-15(22)12-25-17-19-18-16(26-17)21-10-8-20(9-11-21)13-6-4-5-7-14(13)23-2/h4-7H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVIHFJAKQEHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Ethyl 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is the alpha1-adrenergic receptors. These receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment.

Mode of Action

This compound interacts with its targets, the alpha1-adrenergic receptors, leading to changes in the receptor’s activity

Biochemical Pathways

The alpha1-adrenergic receptors, the primary targets of this compound, play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. Therefore, the compound’s action likely affects these biochemical pathways.

Biological Activity

Ethyl 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure consists of a thiadiazole ring attached to a piperazine moiety and an ethyl acetate group. Its molecular formula is , with a molecular weight of approximately 368.48 g/mol. The presence of the thiadiazole ring is significant as it is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₄O₂S |

| Molecular Weight | 368.48 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In studies involving similar compounds, minimum inhibitory concentrations (MICs) were determined against various pathogens. For instance, derivatives containing the thiadiazole moiety have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several thiadiazole derivatives, including those structurally related to this compound. The results indicated:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Ethyl 2-((5-(piperazine)... | 32.6 | S. aureus, E. coli |

| Other derivative A | 47.5 | B. cereus |

| Other derivative B | 50.0 | P. aeruginosa |

These findings suggest that the compound possesses notable antimicrobial activity, potentially making it a candidate for further development in therapeutic applications.

Anticancer Potential

The anticancer properties of thiadiazole derivatives have also been explored extensively. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Research Findings on Anticancer Activity

In vitro studies have shown that certain thiadiazole derivatives can inhibit cancer cell growth significantly:

| Cell Line | IC₅₀ (µM) | Compound Tested |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Ethyl 2-((5-(piperazine)... |

| MCF-7 (breast cancer) | 15.0 | Similar thiadiazole derivative |

| A549 (lung cancer) | 20.0 | Another related compound |

These results highlight the potential of this compound in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in microbial resistance and cancer progression. The presence of the piperazine ring enhances its pharmacological profile by improving solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

- Piperazine vs. Piperidine: The target compound’s 2-methoxyphenylpiperazine group differs from the piperidinyl sulfonyl group in , which introduces strong electron-withdrawing properties and steric bulk.

- Ester vs. Amide Linkages : The ethyl acetate ester in the target compound may confer better lipophilicity compared to the amide in Compound 44 (), though hydrolytic instability could limit bioavailability.

- Substituent Position : The 2-methoxy group on the phenyl ring (target compound) may enhance π-π stacking compared to unsubstituted phenyl groups (e.g., ).

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.